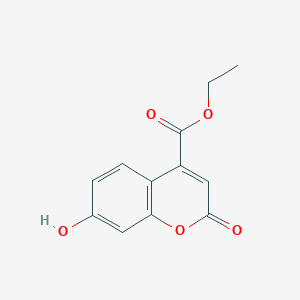

Ethyl 7-hydroxycoumarin-4-carboxylate

Overview

Description

Ethyl 7-hydroxycoumarin-4-carboxylate is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their fragrant properties and are used in perfumes and flavorings

Mechanism of Action

Target of Action

Ethyl 7-hydroxycoumarin-4-carboxylate, also known as ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate, is a derivative of coumarin . Coumarin derivatives have been reported to exhibit cytotoxicity against human breast carcinoma cell lines (MCF-7) . Therefore, the primary target of this compound could be the MCF-7 cells.

Mode of Action

Coumarin derivatives have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . This suggests that this compound may interact with its targets, possibly through binding to certain receptors or enzymes, leading to inhibition of cell proliferation.

Biochemical Pathways

Coumarin and its derivatives have been reported to have various biological activities, including anticancer, antioxidant, antinociceptive, antithrombotic, antituberculosis, antiviral, anti-carcinogenic, antihyperlipidemic, antidepressant, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given its potential cytotoxicity against human breast carcinoma cell lines (mcf-7) , it may lead to cell death or inhibition of cell proliferation in these cells.

Biochemical Analysis

Biochemical Properties

Coumarins, the parent compounds, have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, different derivatives of 7-hydroxycoumarin have been tested with phosphatases, β-galactosidases, and β-lactamases .

Cellular Effects

Coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . They have also demonstrated activity against several types of animal tumors .

Molecular Mechanism

Coumarins have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Coumarins are metabolized by the cytochrome P450-linked mono-oxygenase enzyme system in liver microsomes, resulting in hydroxylation to form 7-hydroxycoumarin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxycoumarin-4-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-hydroxycoumarin with ethyl cyanoacetate in the presence of a base such as piperidine . The reaction conditions generally include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours until the reaction is complete .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxycoumarin-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry

Ethyl 7-hydroxycoumarin-4-carboxylate serves as a starting material for synthesizing various coumarin derivatives. These derivatives are studied for their photophysical properties, which are essential in developing new materials and chemical sensors .

Biology

The compound is widely used in developing fluorescent probes for imaging biological systems. Its fluorescent properties allow researchers to visualize cellular processes and interactions in real-time . For instance, studies have shown that 7-hydroxycoumarins can be employed as affinity-based fluorescent probes for competitive binding studies involving macrophage migration inhibitory factor (MIF) .

Medicine

This compound is investigated for its potential medicinal properties, including:

- Anti-cancer Activity: The compound has demonstrated cytotoxic effects against various human malignant cell lines, including breast carcinoma cells (MCF-7) in vitro.

- Anti-inflammatory and Antimicrobial Properties: Research indicates that coumarin derivatives exhibit significant anti-inflammatory and antimicrobial activities, making them candidates for therapeutic applications.

Industrial Applications

In addition to its scientific applications, this compound is utilized in the production of dyes, optical brighteners, and other industrial chemicals. Its unique chemical structure allows it to be modified for various industrial uses, enhancing its value beyond laboratory settings.

Case Study 1: Fluorescent Probes Development

A study focused on synthesizing a series of 7-hydroxycoumarins demonstrated their effectiveness as fluorescent indicators for MIF binding assays. The research identified a derivative with nanomolar potency that could interfere with MIF-induced cellular processes, showcasing its potential in drug discovery .

Case Study 2: Anticancer Activity Assessment

Research evaluating the cytotoxic effects of this compound on MCF-7 cells revealed significant inhibition of cell proliferation. This finding supports further exploration into its use as an anticancer agent.

Comparison with Similar Compounds

Ethyl 7-hydroxycoumarin-4-carboxylate can be compared with other coumarin derivatives such as:

7-Hydroxycoumarin: Known for its use in fluorescent probes and as a precursor for other derivatives.

4-Methylcoumarin: Used in the synthesis of pharmaceuticals and as a flavoring agent.

Coumarin-3-carboxylic acid: Studied for its anti-inflammatory and anticoagulant properties.

The uniqueness of this compound lies in its specific structural features that allow for diverse chemical modifications and applications in various fields .

Biological Activity

Ethyl 7-hydroxycoumarin-4-carboxylate (EHC) is a notable derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of EHC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

EHC is characterized by the presence of a hydroxyl group at the seventh position and a carboxylate group at the fourth position of the coumarin backbone. Its molecular formula is C₁₂H₁₀O₅, with a molecular weight of approximately 234.2 g/mol. The compound exhibits fluorescence properties, which are beneficial for various biological applications.

EHC exhibits multiple biological activities attributed to its interaction with various cellular targets:

- Anticancer Activity : EHC has been shown to inhibit the proliferation of several human malignant cell lines in vitro, including breast carcinoma cells (MCF-7) and others. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.

- Antioxidant Properties : As a coumarin derivative, EHC demonstrates significant antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells.

- Antimicrobial Effects : EHC has shown efficacy against various pathogens, indicating its potential as an antimicrobial agent. Its structural features enhance its ability to interact with microbial targets.

- Fluorescent Probes : EHC can be utilized as a fluorescent probe for imaging biological systems. Its ability to bind specific proteins enhances its application in competitive binding studies .

Case Studies and Experimental Evidence

- Anticancer Studies : A study demonstrated that EHC significantly reduced cell viability in MCF-7 cells with an IC50 value indicating potent cytotoxicity. The compound was found to induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

- Mechanistic Insights : Research indicated that EHC interacts with metabolic enzymes, enhancing its biological efficacy. For example, it was found to inhibit macrophage migration inhibitory factor (MIF), which plays a critical role in cancer progression and inflammation .

- Fluorescent Properties : A study developed a series of 7-hydroxycoumarins as fluorescent indicators for MIF binding assays. EHC exhibited favorable fluorescence characteristics, making it suitable for quantifying interactions with MIF in cell-based assays .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of EHC compared to other coumarin derivatives:

| Compound Name | Anticancer Activity | Antioxidant Activity | Antimicrobial Activity | Fluorescent Properties |

|---|---|---|---|---|

| This compound | High | Moderate | High | Yes |

| 7-Hydroxycoumarin | Moderate | High | Moderate | Yes |

| Coumarin | Low | Moderate | Low | No |

Future Directions in Research

The future research on EHC may include:

- Clinical Trials : Investigating its efficacy and safety in clinical settings for cancer treatment.

- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.

- Formulation Development : Exploring formulations that enhance bioavailability and therapeutic effects.

Properties

IUPAC Name |

ethyl 7-hydroxy-2-oxochromene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMUERBNQDOIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420669 | |

| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-45-3 | |

| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1084-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.